molecular formula C11H14O4S B14620364 2-Ethoxy-2-(methanesulfonyl)-1-phenylethan-1-one CAS No. 60279-04-1

2-Ethoxy-2-(methanesulfonyl)-1-phenylethan-1-one

Katalognummer: B14620364
CAS-Nummer: 60279-04-1
Molekulargewicht: 242.29 g/mol
InChI-Schlüssel: UCMBWLNWCZULIL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethoxy-2-(methanesulfonyl)-1-phenylethan-1-one is an organic compound that belongs to the class of ketones It features an ethoxy group, a methanesulfonyl group, and a phenyl group attached to an ethanone backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-2-(methanesulfonyl)-1-phenylethan-1-one can be achieved through several methods. One common approach involves the reaction of 2-ethoxy-1-phenylethan-1-one with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reaction conditions can be optimized to minimize waste and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethoxy-2-(methanesulfonyl)-1-phenylethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methanesulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted products depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Ethoxy-2-(methanesulfonyl)-1-phenylethan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Ethoxy-2-(methanesulfonyl)-1-phenylethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Ethoxy-1-phenylethan-1-one: Lacks the methanesulfonyl group, resulting in different reactivity and applications.

    2-Methoxy-2-(methanesulfonyl)-1-phenylethan-1-one: Similar structure but with a methoxy group instead of an ethoxy group.

    2-Ethoxy-2-(methylsulfonyl)-1-phenylethan-1-one: Similar but with a methylsulfonyl group.

Uniqueness

2-Ethoxy-2-(methanesulfonyl)-1-phenylethan-1-one is unique due to the presence of both the ethoxy and methanesulfonyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.

Eigenschaften

CAS-Nummer

60279-04-1

Molekularformel

C11H14O4S

Molekulargewicht

242.29 g/mol

IUPAC-Name

2-ethoxy-2-methylsulfonyl-1-phenylethanone

InChI

InChI=1S/C11H14O4S/c1-3-15-11(16(2,13)14)10(12)9-7-5-4-6-8-9/h4-8,11H,3H2,1-2H3

InChI-Schlüssel

UCMBWLNWCZULIL-UHFFFAOYSA-N

Kanonische SMILES

CCOC(C(=O)C1=CC=CC=C1)S(=O)(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.